

Technical Guide: Crystal Structure of Human Dynamin-1

Author: BenchChem Technical Support Team. Date: December 2025

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This document provides an in-depth overview of the crystal structure of Human Dynamin-1 (DNM1), tailored for researchers, scientists, and drug development professionals. It includes detailed crystallographic data, experimental protocols, and functional context.

Introduction to Dynamin-1

Dynamin-1 (DNM1) is a large, mechanochemical GTPase that plays a pivotal role in membrane remodeling processes, most notably in the scission of nascent vesicles from the parent membrane during clathrin-mediated endocytosis (CME).[1][2][3] It is predominantly expressed in neurons, where it is essential for synaptic vesicle recycling.[1][2] Like other members of the dynamin superfamily, DNM1 can self-assemble into helical collars around the necks of budding vesicles.[4][5] GTP hydrolysis then drives a conformational change in this collar, leading to membrane fission.[4][5]

The protein is comprised of several distinct domains: an N-terminal GTPase domain, a Middle domain, a Pleckstrin Homology (PH) domain that binds to phosphoinositide lipids in the membrane, a GTPase Effector Domain (GED), and a C-terminal Proline-Rich Domain (PRD) which interacts with various SH3 domain-containing proteins.[3] The structure detailed here is of human dynamin 1 in a nucleotide-free state, which reveals a four-domain architecture including the GTPase domain, the bundle signalling element (BSE), the stalk, and the PH domain.[6]

Crystallographic Data Summary



The following data pertains to the crystal structure of nucleotide-free human dynamin 1.

PDB ID: 3SNH[6]

Parameter	Value	Reference	
Data Collection			
Method	X-RAY DIFFRACTION	[6]	
Resolution (Å)	3.70	[6]	
Refinement			
R-Value Work	0.288	[6]	
R-Value Free	0.331	[6]	
Macromolecule Details			
Total Structure Weight (kDa)	85.07	[6]	
Modeled Residues	652	[6]	

Experimental Protocols

The determination of the DNM1 crystal structure involves several key stages, from protein expression to crystallographic data analysis.

- Cloning: An assembly-deficient mutant of human Dynamin-1 (G397D), lacking the unstructured proline-rich domain (ΔPRD), was used to facilitate crystallization.[7]
- Expression: The construct was expressed in E. coli.
- Purification: The protein was purified using affinity chromatography (e.g., Ni-NTA for Histagged proteins) followed by size-exclusion chromatography to ensure a homogenous, monomeric sample.[8]
- Method: The vapor diffusion method (sitting or hanging drop) is commonly used.



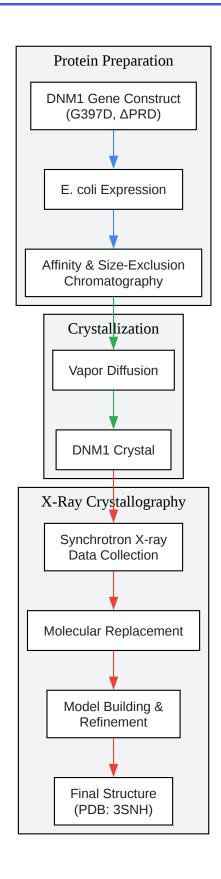
- Conditions: Crystals of nucleotide-free DNM1 were obtained by mixing the purified protein solution with a reservoir solution. For a related construct, crystals were grown in a buffer containing 0.1 M sodium citrate pH 5.0 and 27.5% PEG 3000.[9]
- Crystal Growth: Crystals typically appear within 3-5 days.[9]
- Cryo-protection: Crystals were flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[9]
- Data Collection: X-ray diffraction data were collected at a synchrotron source, such as the Advanced Light Source.[7]
- Structure Solution: The structure was solved using the molecular replacement method, utilizing known structures of individual dynamin domains (GTPase domain, PH domain) and related proteins (e.g., MxA stalk) as search models.[7]
- Refinement: The initial model was subjected to rounds of rigid body and restrained refinement to improve the fit to the experimental electron density map.[7]

Structural and Functional Insights

The crystal structure of DNM1 reveals an elongated monomer where the GTPase and bundle signalling element (BSE) are positioned atop a long, helical stalk.[7][10] The PH domain is connected flexibly at the opposite end.[7][10] In the crystal, DNM1 oligomerizes through interactions in the stalk region, providing a model for how dynamin assembles into higher-order helical structures around the necks of vesicles.[6][7]

Visualizations

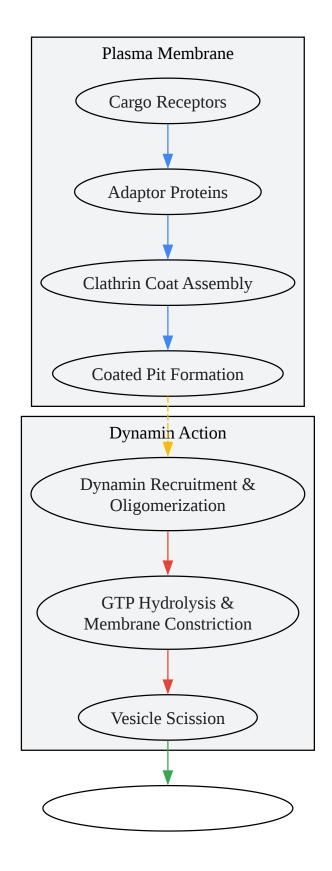




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Caption: Workflow for DNM1 crystal structure determination.





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- To cite this document: BenchChem. [Technical Guide: Crystal Structure of Human Dynamin-1]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1233130#the-crystal-structure-of-the-ppdnm-protein]

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